9-Methyldeca-4,8-dien-1-ol
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Overview
Description
9-Methyldeca-4,8-dien-1-ol is an organic compound with the molecular formula C11H20O. It consists of a deca-diene backbone with a methyl group and a hydroxyl group attached. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Methyldeca-4,8-dien-1-ol can be synthesized through various synthetic routes. One common method involves the cyclization of E- and Z-9-Methyldeca-3,8-dien-1-ols with aldehydes in the presence of 20 mol% silver hexafluoroantimonate (AgSbF6) under mild conditions. This reaction generates the corresponding oxa-bicycles in good yields with excellent selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and the use of catalytic agents like AgSbF6 can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-Methyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 9-Methyldeca-4,8-dien-1-al or 9-Methyldeca-4,8-dien-1-one.
Reduction: Formation of 9-Methyldecanol.
Substitution: Formation of 9-Methyldeca-4,8-dien-1-chloride.
Scientific Research Applications
9-Methyldeca-4,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-Methyldeca-4,8-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the double bonds can undergo addition reactions. These properties make it a versatile compound in organic synthesis and biological studies .
Comparison with Similar Compounds
Similar Compounds
9-Methyldeca-3,8-dien-1-ol: Similar structure but with different positions of double bonds.
8-Methylnona-3,8-dien-1-ol: Another similar compound with a different carbon chain length and position of the methyl group.
Properties
CAS No. |
341527-87-5 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
9-methyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h3-4,9,12H,5-8,10H2,1-2H3 |
InChI Key |
MULMISXPVNLVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=CCCCO)C |
Origin of Product |
United States |
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